molecular formula C2H8ClN B045346 Ethylamine hydrochloride CAS No. 557-66-4

Ethylamine hydrochloride

Cat. No. B045346
CAS RN: 557-66-4
M. Wt: 81.54 g/mol
InChI Key: XWBDWHCCBGMXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethylamine hydrochloride can be synthesized through multiple methods. One notable method involves the electrochemical reduction of acetonitrile to ethylamine, showcasing an innovative approach to produce primary amines selectively under ambient conditions. This method emphasizes the efficiency and sustainability of synthesizing ethylamine hydrochloride using renewable energy sources (Xia et al., 2021). Another synthesis route involves the reaction of hydroxylamine hydrochloride with acetone to produce acetoxime, which is then transformed into ethylamine hydrochloride through alkylation and hydrolysis steps (Lan, 2007).

Molecular Structure Analysis

The molecular structure of ethylamine hydrochloride and related compounds has been extensively studied to understand their properties and reactivity. Investigations into the crystal and molecular structure of derivatives like N-[2-(Chloromercuri)ethyl]diethylamine provide insights into the atomic arrangements and bond lengths within these molecules, contributing to a deeper understanding of their chemical behavior (Toman & Hess, 1973).

Chemical Reactions and Properties

Ethylamine hydrochloride participates in a variety of chemical reactions, demonstrating its versatility. For instance, its decomposition through bimolecular reactions with radicals highlights its reactivity and the significance of understanding its thermochemical and kinetic parameters for applications in biofuels and biomass decomposition (Altarawneh et al., 2016). Additionally, the interaction of ethylamine with cobalt ions has been explored to elucidate the mechanisms of transition metal ion reactions with primary amines, providing valuable insights into the reactivity of ethylamine hydrochloride with metals (Lu et al., 2008).

Scientific Research Applications

  • Chloroplast Amine Uptake : Ethylamine uptake in chloroplasts is linked to adenosine triphosphate hydrolysis, similar to light-dependent ammonia uptake (R. Gaensslen & R. E. Mccarty, 1971).

  • Antibacterial Activity : Ethylamine hydroxyethyl chitosan, a derivative of ethylamine hydrochloride, exhibits antibacterial properties against Escherichia coli and has potential applications in food packaging and cosmetics (Yajun Xie, Xiaofei Liu, Qiang Chen, 2007).

  • Antiviral Properties : N,N-Dimethyl-2-(p-alkylbenzhydrylthio) ethylamine hydrochloride shows effectiveness against Japanese B encephalitis virus in vivo, but not in vitro (Kiyoshi Takahashi et al., 1960).

  • Role in Maize Cell Differentiation : Ethylamine accumulates in maize embryogenic callus during proliferation and decreases in cells ready for differentiation (M. Zacchini et al., 2000).

  • Yeast Nutrition Source : Yeasts can utilize ethylamine hydrochloride as a nitrogen source, making it useful for assessing yeast purity in media (J. P. Walt, 2006).

  • Drug Development : A 2-(3,4-dimethoxyphenyl)ethylamine derivative shows potential for oral administration but requires improved dissolution rates for stable manufacturing (M. Morita et al., 1995).

  • Spectroscopy Analysis : Methylated amines and their hydrochlorides, including ethylamine hydrochloride, demonstrate ionization and methylation patterns useful in spectroscopy models (J. Edsall, 1937).

  • Corrosion Inhibition : Aniline and N-substituted methyl and ethylamines, including ethylamine hydrochloride, act as effective aluminium corrosion inhibitors in hydrochloric acid (M. N. Desai & G. J. Shah, 1972).

  • Gas Sensing : SnO2/rGO nanocomposite materials demonstrate good gas-sensitive performance for ethylamine, suggesting applications in low-level detection (Shanshan Huang, Jian Song, Kai Huang, 2019).

Safety And Hazards

Ethylamine can cause toxic effects if inhaled or ingested . Contact with the substance may cause severe burns to skin and eyes . Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

Ethylamine’s simple structure makes it an ideal candidate for use in a variety of research experiments aimed at understanding more complex chemical behaviors . It is also being explored as a new derivatization reagent differentiating reducing from non-reducing saccharides .

properties

IUPAC Name

ethanamine;hydrochloride
Source PubChem
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InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWHCCBGMXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-04-7 (Parent)
Record name Ethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8060323
Record name Ethylamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Ethylamine hydrochloride
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Vapor Pressure

0.000362 [mmHg]
Record name Ethylamine hydrochloride
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Product Name

Ethylamine hydrochloride

CAS RN

557-66-4
Record name Ethylamine hydrochloride
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Record name Ethylamine hydrochloride
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Record name Ethanamine, hydrochloride (1:1)
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Record name Ethylamine hydrochloride
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Record name Ethylammonium chloride
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Record name ETHYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,460
Citations
WJ Jiang, FY Zhong, Y Liu, K Huang - … Sustainable Chemistry & …, 2019 - ACS Publications
… In this work, we designed a new class of DESs composed of ethylamine hydrochloride (EaCl) and glycerol (Gly) as the media for NH 3 absorption. The chemical structures of EaCl and …
Number of citations: 78 pubs.acs.org
JY Zhang, LY Kong, K Huang - Journal of Chemical & Engineering …, 2019 - ACS Publications
In the present work, the solubilities of NH 3 in deep eutectic solvents formulated by ethylamine chloride (EaCl) and urea were determined at (313.2–353.2) K and (0–300.0) kPa. It is …
Number of citations: 29 pubs.acs.org
C Ji, C Liang, H Zhang, M Sun, Q Song… - … applied materials & …, 2020 - ACS Publications
… In this study, perovskite films were prepared by adding ethylamine hydrochloride (EACl) to the precursor solution. This additive strategy promotes a new grain growth mode, secondary …
Number of citations: 22 pubs.acs.org
JY Zhang, K Huang - The Journal of Chemical Thermodynamics, 2019 - Elsevier
… In this work, the solubilities of NH 3 in ethylamine hydrochloride (EaCl) plus acetamide (AA) mixtures were measured in the temperature range of (313.2–353.2) K and pressure range of …
Number of citations: 31 www.sciencedirect.com
Y Hong, SJ Bonacorsi Jr, Y Tian, S Gong… - Journal of Labelled …, 2008 - Wiley Online Library
Tritium‐labeled [1,2‐ 3 H]ethylamine hydrochloride was prepared through a multiple‐step sequence in high radioactive specificity. The labeled amine was isolated in high purity …
LA Walter, WH Hunt, RJ Fosbinder - Journal of the American …, 1941 - ACS Publications
All of the compounds investigated, with the exception of ß-(4-pyridyl)-ethylamine hydrochloride and the N-methochlorides, produced a mod-erate or marked fall in blood pressure …
Number of citations: 73 pubs.acs.org
IA Novakov, BS Orlinson, RV Brunilin… - Pharmaceutical …, 2011 - Springer
We describe here a new and efficient method for synthesis of N-(3-phenyl[2.2.1]bicyclohept-2-yl)-N-ethylamine hydrochloride (Fencamfamine), based on the reduction of trans-5-nitro-6-…
Number of citations: 9 link.springer.com
JZ Ginos, FC Brown - Journal of Medicinal Chemistry, 1978 - ACS Publications
… )ethylamine hydrochloride was found by TLC and … phenyl)ethylamine Hydrochloride (9). was prepared in the same … ,4-dimethoxyphenyl)ethylamine hydrochloride.21” The crude product …
Number of citations: 15 pubs.acs.org
Y Kotake, M Ono, K Kuwata - Bulletin of the Chemical Society of Japan, 1972 - journal.csj.jp
… An especially purified sample was obtained by the neutralization and dehydration by KOH of an aqueous solution of ethylamine hydrochloride of a guaranteed grade. Aqueous …
Number of citations: 2 www.journal.csj.jp
L Li, SL Tian, SL Xu - Canadian Journal of Plant Science, 2020 - cdnsciencepub.com
… Effects of different 2-(4-chlorophenylthio) ethylamine hydrochloride (CPTA) concentrations on lycopene content of pepper fruits. During the mature green period, CPTA treatment was …
Number of citations: 6 cdnsciencepub.com

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